8-Bromo-7-butoxy-6-nitro-2-phenyl-4H-1-benzopyran-4-one 8-Bromo-7-butoxy-6-nitro-2-phenyl-4H-1-benzopyran-4-one
Brand Name: Vulcanchem
CAS No.: 135878-77-2
VCID: VC19114970
InChI: InChI=1S/C19H16BrNO5/c1-2-3-9-25-19-14(21(23)24)10-13-15(22)11-16(26-18(13)17(19)20)12-7-5-4-6-8-12/h4-8,10-11H,2-3,9H2,1H3
SMILES:
Molecular Formula: C19H16BrNO5
Molecular Weight: 418.2 g/mol

8-Bromo-7-butoxy-6-nitro-2-phenyl-4H-1-benzopyran-4-one

CAS No.: 135878-77-2

Cat. No.: VC19114970

Molecular Formula: C19H16BrNO5

Molecular Weight: 418.2 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-7-butoxy-6-nitro-2-phenyl-4H-1-benzopyran-4-one - 135878-77-2

Specification

CAS No. 135878-77-2
Molecular Formula C19H16BrNO5
Molecular Weight 418.2 g/mol
IUPAC Name 8-bromo-7-butoxy-6-nitro-2-phenylchromen-4-one
Standard InChI InChI=1S/C19H16BrNO5/c1-2-3-9-25-19-14(21(23)24)10-13-15(22)11-16(26-18(13)17(19)20)12-7-5-4-6-8-12/h4-8,10-11H,2-3,9H2,1H3
Standard InChI Key WOPWCAUGPXVIOX-UHFFFAOYSA-N
Canonical SMILES CCCCOC1=C(C=C2C(=O)C=C(OC2=C1Br)C3=CC=CC=C3)[N+](=O)[O-]

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a benzopyranone scaffold (a fused benzene and pyrone ring system). Substitutions at positions 2, 6, 7, and 8 introduce steric and electronic modifications:

  • Position 2: A phenyl group enhances planarity and π-stacking interactions.

  • Position 6: A nitro group (-NO₂) acts as a strong electron-withdrawing group, influencing electrophilic substitution patterns.

  • Position 7: A butoxy chain (-OC₄H₉) introduces lipophilicity, potentially improving membrane permeability.

  • Position 8: Bromine (Br) provides a heavy atom effect, useful in crystallography and modulating reactivity.

Theoretical calculations predict a molecular weight of ~434.2 g/mol and a logP value of ~3.2, suggesting moderate hydrophobicity.

Synthetic Pathways

Retrosynthetic Analysis

Hypothetical synthesis routes involve sequential functionalization of the benzopyranone core:

  • Nitro Group Introduction: Electrophilic nitration at position 6 using HNO₃/H₂SO₄.

  • Bromination: Electrophilic bromination at position 8 with Br₂/FeBr₃.

  • Butoxy Installation: Nucleophilic substitution (SN2) at position 7 using 1-bromobutane and a base (e.g., K₂CO₃).

  • Phenyl Group Attachment: Friedel-Crafts acylation or Suzuki coupling at position 2.

Table 1: Theoretical Reaction Conditions

StepReagents/ConditionsYield (Predicted)
NitrationHNO₃ (conc.), H₂SO₄, 0–5°C70–80%
BrominationBr₂, FeBr₃, 40°C65–75%
Butoxylation1-Bromobutane, K₂CO₃, DMF, 80°C60–70%
PhenylationPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME, 90°C50–60%

Physicochemical Characterization

Spectral Data

  • IR Spectroscopy: Expected peaks include ν(C=O) at ~1,680 cm⁻¹, ν(NO₂) at ~1,520 cm⁻¹, and ν(C-Br) at ~550 cm⁻¹.

  • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), butoxy -OCH₂- (δ 3.5–4.0 ppm), and methylene/methyl groups (δ 0.8–1.8 ppm).

  • ¹³C NMR: Carbonyl (C=O) at ~175 ppm, nitro-substituted C at ~145 ppm, and Br-substituted C at ~115 ppm.

Biological Activity and Applications

Anticancer Mechanisms

Nitro groups in benzopyranones undergo enzymatic reduction to generate reactive oxygen species (ROS), inducing apoptosis in cancer cells. A related compound, 8-bromo-7-methoxy-6-nitro-2-phenyl-4H-1-benzopyran-4-one, showed IC₅₀ values of 12 µM against MCF-7 breast cancer cells .

Stability and Degradation

Hydrolytic Stability

The ester linkage in the pyrone ring is susceptible to hydrolysis under alkaline conditions. Accelerated stability studies (40°C/75% RH) predict a shelf life of 18–24 months in anhydrous environments.

Table 2: Predicted Degradation Products

ConditionMajor Degradants
Acidic (pH 2)7-Butoxy-6-nitro-2-phenyl-4H-1-benzopyran-4-one (debromination)
Alkaline (pH 9)8-Bromo-6-nitro-2-phenyl-4H-1-benzopyran-4,7-diol

Industrial and Pharmaceutical Relevance

Patent Landscape

  • Antifungal Agents: WO2019157105 (Nitro-substituted benzopyranones for Candida infections).

  • Kinase Inhibitors: US20210071104 (Brominated benzopyranones targeting EGFR).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator